4-Ethoxybenzamide
Description
Overview of Benzamide (B126) Chemical Class in Medicinal Chemistry
Benzamides are a class of organic compounds characterized by a carboxamide substituent attached to a benzene (B151609) ring. hmdb.ca This structural motif, known as the benzamide scaffold, is considered a "privileged" structure in medicinal chemistry because it can bind to multiple types of biological receptors with high affinity. benthamscience.com The versatility of the benzamide core allows for the synthesis of a vast array of derivatives through various substitutions on the benzene ring, which can significantly alter the compound's chemical properties and biological activity. ontosight.aiontosight.ai
This structural adaptability makes benzamides essential pharmacophores in drug discovery. researchgate.net They are integral to the development of a wide range of therapeutic agents. walshmedicalmedia.com Research has shown that different substitutions on the benzamide scaffold can lead to compounds with anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular activities. ontosight.aiwalshmedicalmedia.com The amide group itself is a crucial intermediate in the synthesis of many biologically active molecules. mdpi.com
Historical Context of Benzamide Research
The study of benzamides dates back to the 19th century. In 1832, Friedrich Wöhler and Justus von Liebig first described polymorphism in a molecular crystal using benzamide. researchgate.net They observed that needle-like crystals formed from a hot aqueous solution of benzamide would transform into a more stable, blocky form. researchgate.net
Over the decades, research into benzamide derivatives has expanded significantly, particularly in pharmacology. Substituted benzamides gained prominence as therapeutic agents, with compounds like Sulpiride and Amisulpiride being used in psychiatry. walshmedicalmedia.com The development of new benzamide derivatives is an ongoing area of research, with scientists continuously exploring their potential to treat a wide range of diseases by creating novel compounds with improved efficacy. walshmedicalmedia.comontosight.ai
Significance of 4-Ethoxybenzamide as a Research Compound
This compound, also known as p-Ethoxybenzamide, is a specific derivative of benzamide that holds significance as a research compound. vulcanchem.com Its structure, featuring an ethoxy group at the para-position of the benzene ring, makes it a valuable building block in organic synthesis. vulcanchem.comvulcanchem.com This compound serves as a precursor or intermediate in the creation of more complex molecules, including those for pharmaceutical and agrochemical development.
The presence of both an amide and an ethoxy functional group allows for selective chemical modifications, making it a useful model compound for studying chemical reactions. vulcanchem.com For instance, it is used in the synthesis of more complex derivatives like N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide and N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide, which are investigated for their own potential pharmacological properties. ontosight.ai
Furthermore, this compound is structurally related to Ethenzamide (2-ethoxybenzamide), an analgesic and anti-inflammatory drug. solubilityofthings.comresearchgate.net This relationship makes this compound and its derivatives subjects of interest in pharmaceutical research, including studies on enzyme inhibition and receptor binding. acs.org
Below is a table detailing the key chemical identifiers for this compound.
| Parameter | Value |
| CAS Registry Number | 55836-71-0 vulcanchem.com |
| PubChem CID | 108776 vulcanchem.com |
| Molecular Formula | C₉H₁₁NO₂ vulcanchem.com |
| Molecular Weight | 165.19 g/mol vulcanchem.com |
| IUPAC Name | This compound vulcanchem.com |
Scope of Academic Inquiry into this compound
Academic research into this compound is multifaceted, spanning several scientific disciplines.
In chemical synthesis, it is widely used as a fundamental building block. dv-expert.orgcymitquimica.comchemicalbook.com Researchers utilize it as a starting material to construct more elaborate molecular architectures. vulcanchem.com Its synthesis typically involves the reaction of 4-ethoxybenzoic acid or its derivatives. vulcanchem.com
In medicinal chemistry, while this compound itself is not typically the final active compound, its derivatives are the subject of extensive investigation. Research focuses on synthesizing new compounds from the this compound scaffold and evaluating their potential biological activities. ontosight.aiontosight.ai This includes studies on their interactions with enzymes and receptors, with some derivatives showing potential as anti-inflammatory agents or inhibitors of specific enzymes. acs.org
In materials science, functionalized benzamides, including derivatives of this compound, are explored for their potential use as ligands in the development of coordination polymers. vulcanchem.com
The table below summarizes the primary areas of research involving this compound.
| Research Area | Application of this compound |
| Organic Synthesis | Building block for more complex molecules and heterocyclic compounds. vulcanchem.comvulcanchem.com |
| Medicinal Chemistry | Precursor for synthesizing derivatives with potential pharmacological activity. ontosight.ai |
| Chemical Research | Model compound for studying amide reactions and developing analytical methods. vulcanchem.com |
| Materials Science | Used in the synthesis of functionalized ligands for coordination polymers. vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEIRPAUJXANCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204431 | |
| Record name | p-Ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55836-71-0, 27043-22-7 | |
| Record name | 4-Ethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55836-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Ethoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-ethoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ar-ethoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Ethoxybenzamide and Its Analogues
Established Synthetic Pathways for Benzamide (B126) Scaffolds
Traditional methods for synthesizing benzamides, including 4-ethoxybenzamide, have laid the groundwork for more advanced techniques. These pathways often involve multi-step processes that are well-documented in chemical literature.
O-Alkylation Reactions in Benzamide Synthesis
A common strategy for synthesizing this compound involves the O-alkylation of a precursor molecule, typically a hydroxybenzamide. For instance, salicylamide (B354443) can be O-alkylated to produce 2-ethoxybenzamide (B1671398) (ethenzamide), a compound structurally related to this compound. mdpi.comresearchgate.net This reaction is generally carried out in the presence of a base and an alkylating agent. mdpi.comresearchgate.net
Early methods for the synthesis of this compound involved the reaction of salicylamide with monobromoethane in an alkaline ethanol (B145695) solution under pressure. vulcanchem.com These reactions often required organic solvents and catalysts, leading to complex purification processes and moderate yields. vulcanchem.com The choice of base and solvent system can significantly influence the reaction's outcome, with alkali metal hydroxides or carbonates being common choices. mdpi.comptfarm.pl The use of silver salts of pyridones has been shown to favor O-alkylation exclusively. nih.gov
The following table summarizes a typical O-alkylation reaction for the synthesis of an ethoxybenzamide analogue:
| Reactants | Catalyst | Solvent | Conditions | Product | Reference |
| Salicylamide, Monobromoethane | Benzyl (B1604629) triethylamine (B128534) chloride | 95% Ethanol | Pressurized | 2-Ethoxybenzamide | vulcanchem.com |
| Salicylamide, Ethyl sulfate | None | Sodium hydroxide (B78521) solution | 40-80°C, 1-6 hours | This compound | vulcanchem.comgoogle.com |
| 3-Hydroxyaniline, Benzoyl chloride | None | Aqueous medium | Condensation | N-(3-hydroxyphenyl) benzamide | researchgate.net |
| N-(3-hydroxyphenyl) benzamide, Alkyl halides | Na-ethoxide | C2H5OH | Reflux, 2 hours | 3-O-derivatives | researchgate.net |
Amide Coupling Reactions
Amide coupling reactions are a cornerstone of benzamide synthesis. nih.gov These reactions typically involve the condensation of a carboxylic acid or its activated derivative with an amine. nih.govvulcanchem.com Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU). nih.govvulcanchem.com The addition of additives like 4-dimethylaminopyridine (B28879) (DMAP) and 1-hydroxybenzotriazole (B26582) (HOBt) can enhance reaction efficiency. nih.gov
For example, the synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide can be achieved by reacting 4-ethoxybenzoic acid with 3-(4-(dimethylamino)phenyl)propylamine using DCC and DMAP. Similarly, N-(7-methoxy-1,8-naphthyridin-2-yl)-4-ethoxybenzamide is synthesized from 4-ethoxybenzoic acid and 2-amino-7-methoxy-1,8-naphthyridine using N,N'-carbonyldiimidazole. prepchem.com
The table below outlines representative amide coupling reactions for benzamide synthesis:
| Carboxylic Acid | Amine | Coupling Reagent(s) | Solvent | Product | Reference |
| 4-Ethoxybenzoic acid | 3-(4-(Dimethylamino)phenyl)propylamine | DCC, DMAP | Dichloromethane (B109758) | N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide | |
| 4-Ethoxybenzoic acid | 2-Amino-7-methoxy-1,8-naphthyridine | N,N'-Carbonyldiimidazole | Not specified | N-(7-methoxy-1,8-naphthyridin-2-yl)-4-ethoxybenzamide | prepchem.com |
| Boc-protected valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt | Acetonitrile | Amide derivative | nih.gov |
Nucleophilic Substitution Reactions in Benzamide Framework Construction
Nucleophilic substitution reactions are fundamental to the construction of the benzamide framework. innovareacademics.in These reactions can involve the displacement of a leaving group on the benzene (B151609) ring or at the carbonyl carbon. For instance, N-phenylbenzamides can be synthesized by reacting substituted benzoyl chlorides with 1,3-diphenylthiourea. innovareacademics.in This reaction proceeds through a nucleophilic attack followed by rearrangement. innovareacademics.in
Furthermore, nucleophilic aromatic substitution (SNAr) reactions on halogenated benzoic acid derivatives provide a route to functionalized benzamides. nih.govcore.ac.uk For example, N-triflylbenzamides can be functionalized through SNAr reactions. nih.govcore.ac.uk Recent studies have also explored directed SNAr reactions, where an ortho-directing group facilitates the substitution of a leaving group, such as iodine, with an amine nucleophile. rsc.org
Advanced Synthetic Approaches
To improve efficiency, yield, and environmental friendliness, advanced synthetic methods have been developed for benzamide synthesis. These approaches often utilize novel catalytic systems and energy sources.
Phase Transfer Catalysis (PTC) for Benzamide Synthesis
Phase transfer catalysis (PTC) has emerged as a powerful technique for synthesizing benzamides, offering advantages such as the elimination of organic solvents and the use of milder reaction conditions. ptfarm.pltandfonline.com PTC facilitates the reaction between reactants in immiscible phases, typically an aqueous and an organic phase, by using a catalyst to transport one reactant into the other phase. crdeepjournal.org
This method has been successfully applied to the alkylation of benzamides. tandfonline.com For instance, the synthesis of ethenzamide can be achieved with high yields under PTC conditions using various catalysts. mdpi.comresearchgate.net A solvent-free approach using a phase transfer catalyst has also been reported for the N-alkylation of aromatic carboxamides. tandfonline.comresearchgate.net
The following table presents examples of PTC in benzamide synthesis:
| Reaction Type | Reactants | Catalyst | Conditions | Outcome | Reference |
| N-Alkylation | Benzamide, Alkylating agent | Onium salt | Solvent-free | Good selectivity and high yields | tandfonline.com |
| O-Alkylation | Salicylamide, Diethyl sulfate | Tetrabutylammonium (B224687) bromide (TBAB) | Water, Microwave irradiation (2 min) | 94% yield of Ethenzamide | mdpi.comresearchgate.net |
| O-Alkylation | Salicylamide, Diethyl sulfate | Tetrabutylammonium bromide (TBAB) | Water, Ultrasound (10 min) | 95% yield of Ethenzamide | mdpi.comresearchgate.net |
Microwave-Assisted and Sonochemical Synthesis Methods
Microwave-assisted organic synthesis (MAOS) has gained prominence for its ability to dramatically reduce reaction times and improve yields. researchgate.netresearchgate.net Microwave irradiation provides rapid and uniform heating, accelerating chemical reactions. researchgate.net This technique has been applied to various steps in benzamide synthesis, including the hydrolysis of benzamides and the ring-opening of oxazolones to form benzamides. researchgate.netyoutube.com
Sonochemistry, the application of ultrasound to chemical reactions, offers another non-conventional energy source for synthesis. capes.gov.brmdpi.com The phenomenon of acoustic cavitation, the formation and collapse of bubbles in a liquid, can enhance reaction rates. chemmethod.com Ultrasound has been utilized in the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines and in the benzoylation of aromatic compounds. chemmethod.comresearchgate.net
The table below highlights the use of these advanced methods in benzamide synthesis:
| Method | Reaction | Reactants | Conditions | Outcome | Reference |
| Microwave-Assisted | Ring Opening | 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone, Amines | Microwave irradiation | Good yields, reduced reaction time | researchgate.net |
| Microwave-Assisted | Benzoylation | Benzamide, Sulfuryl chloride, Aromatic compound | Microwave irradiation (4-6 min) | Good regioselectivity | chemmethod.com |
| Sonochemical | Condensation | Benzoic acids, Amines | Ultrasonic irradiation, Lewis acidic ionic liquid catalyst | High yields, short reaction times | researchgate.net |
| Sonochemical | Benzoylation | Benzamide, Sulfuryl chloride, Aromatic compound | Sonication (40-60 min) | Good regioselectivity | chemmethod.com |
Solvent-Free Synthetic Protocols
The elimination of volatile organic solvents is a primary goal in green chemistry, leading to the development of solvent-free synthetic protocols. These methods not only reduce environmental impact but can also simplify purification processes and, in some cases, enhance reaction rates. While specific solvent-free methods for this compound are not extensively detailed in readily available literature, the synthesis of its structural isomer, ethenzamide (2-ethoxybenzamide), provides a well-documented case study for analogous solvent-free O-alkylation.
One effective solvent-free approach involves the reaction of salicylamide with an ethylating agent in the presence of a base and a phase-transfer catalyst (PTC). In a typical procedure, salicylamide, potassium carbonate (K₂CO₃), and tetrabutylammonium bromide (TBAB) as the PTC are heated together without a solvent medium. tandfonline.comjmb.or.kracs.org This method, when conducted at 80°C, can produce ethenzamide with a 79% yield in just 15 minutes. tandfonline.comjmb.or.kracs.org The PTC is crucial for facilitating the reaction between the solid and liquid reactants in the absence of a solvent.
Another solvent-free technique employs mechanical grinding. In this method, solid reactants are physically ground together at room temperature, sometimes with a catalytic amount of a solid acid like citric acid or acidic Al₂O₃. google.com This process, known as mechanochemistry, utilizes mechanical energy to initiate chemical reactions, completely avoiding the need for solvents and often reducing reaction times. google.com
Green Chemistry Principles in this compound Analog Synthesis
The synthesis of benzamide analogues is increasingly guided by the principles of green chemistry, which aim to design safer, more efficient, and environmentally benign chemical processes. Research into the synthesis of ethenzamide, an analogue of this compound, highlights several key green strategies. tandfonline.comjmb.or.kracs.orgscilit.com
Alternative Energy Sources: Microwave (MW) irradiation and ultrasound (US) have emerged as powerful tools for accelerating organic reactions. tandfonline.comjmb.or.kracs.org Microwave-assisted synthesis under solvent-free conditions, using TBAB as a catalyst, can shorten the reaction time for ethenzamide synthesis to a remarkable 90 seconds while achieving a 92% yield. tandfonline.comjmb.or.kr This represents a significant improvement over conventional heating, which requires longer times. tandfonline.comjmb.or.kr Similarly, conducting the reaction under ultrasonic irradiation in an aqueous medium can yield the product in 10 minutes with 95% efficiency, demonstrating the utility of sonochemistry in green synthesis. tandfonline.comjmb.or.kracs.org
Use of Safer Solvents: When a solvent is necessary, green chemistry promotes the use of non-toxic and environmentally friendly options, with water being the ideal choice. nih.gov The O-alkylation reaction to form ethenzamide has been successfully performed in water using a phase-transfer catalyst. tandfonline.comjmb.or.kr The PTC facilitates the interaction between the water-insoluble organic substrate and the aqueous base, enabling high reaction yields. For instance, the microwave-assisted synthesis in water can achieve a 94% yield in 2 minutes. tandfonline.comjmb.or.kracs.org Studies have also explored other green solvent alternatives to traditionally used toxic solvents like Dimethylformamide (DMF). nih.gov
The following table summarizes the efficiency of various green synthetic methods for the synthesis of the analogue ethenzamide from salicylamide.
| Method | Catalyst/System | Solvent | Time | Yield (%) | Source |
|---|---|---|---|---|---|
| Conventional Heating | TBAB / K₂CO₃ | None (Solvent-Free) | 15 min | 79% | tandfonline.comjmb.or.kr |
| Microwave | TBAB / K₂CO₃ | None (Solvent-Free) | 90 sec | 92% | tandfonline.comjmb.or.kr |
| Microwave | BTBAC / K₂CO₃ | Water | 2 min | 94% | tandfonline.comjmb.or.kr |
| Ultrasound | TBAB / K₂CO₃ | Water | 10 min | 95% | tandfonline.comjmb.or.kr |
Synthetic Routes to Key this compound Derivatives
The synthesis of derivatives based on the this compound scaffold is crucial for developing new compounds with potential applications in various fields. The most fundamental and widely used method for creating these derivatives is the amide coupling reaction .
This strategy typically involves the reaction of 4-ethoxybenzoic acid with a primary or secondary amine in the presence of a coupling agent. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with an additive such as 4-Dimethylaminopyridine (DMAP) to catalyze the reaction and improve yields. tsijournals.com The reaction is generally carried out in an aprotic organic solvent like dichloromethane or DMF at room temperature. tsijournals.com This versatile method allows for the synthesis of a wide array of N-substituted this compound derivatives by simply varying the amine component.
Alternatively, 4-ethoxybenzoic acid can be converted to a more reactive acyl chloride by treating it with a reagent like thionyl chloride (SOCl₂). The resulting 4-ethoxybenzoyl chloride is then reacted with the desired amine, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct, to form the final amide derivative. This approach was used in the synthesis of N-arylamino-4-acetamido-2-ethoxy benzamides, where a benzoyl hydrazine (B178648) was condensed with various aromatic acid chlorides.
More advanced methods have also been developed for the synthesis of complex derivatives. For example, isoquinolone derivatives can be synthesized from N-ethoxybenzamides through a Rhodium(III)-catalyzed C-H functionalization reaction with 1-alkynylcyclobutanols. tandfonline.com This process involves a [4+2] annulation and subsequent ring-opening reaction to build the complex heterocyclic structure. tandfonline.com
Structural Characterization and Computational Analysis of 4 Ethoxybenzamide
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental in confirming the molecular structure of 4-ethoxybenzamide in various states.
Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Elucidation
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, offers detailed information about the functional groups and vibrational modes within the this compound molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific molecular vibrations. For instance, the stretching vibrations of the amide group (C=O and N-H) and the ether linkage (C-O-C) are prominent features. In a related compound, 2-ethoxybenzamide (B1671398), the C=O stretching vibration is observed around 1625 cm⁻¹. researchgate.net The positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding. researchgate.net
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The technique is advantageous as it minimizes fluorescence issues that can occur with some pharmaceutical compounds. nicoletcz.cz In the analysis of related benzamides, FT-Raman has been effectively used alongside FT-IR and quantum chemical computations to assign vibrational frequencies. researchgate.netecampus.com The Raman spectrum of carbon tetrachloride, for example, shows distinct bands that are weak or absent in its infrared spectrum, illustrating the complementary nature of the two techniques. unina.it
Table 1: Key Vibrational Frequencies for Ethoxybenzamide Derivatives
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| Amide (C=O) | Stretching | 1625 | researchgate.net |
| Amide (N-H) | Stretching | 3400-3200 | researchgate.net |
| Ether (C-O-C) | Asymmetric Stretching | 1250-1200 | researchgate.net |
| Aromatic (C-H) | Stretching | 3100-3000 | researchgate.net |
Note: The exact wavenumbers can vary depending on the specific isomer and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound by providing information about the local environment of magnetically active nuclei, primarily ¹H and ¹³C.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons, the ethoxy group protons, and the amide protons. The ethoxy group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons appear in the downfield region, and their splitting pattern depends on the substitution pattern of the benzene (B151609) ring. The amide protons often appear as a broad singlet. Predicted ¹H NMR data for this compound in D₂O is available in the Human Metabolome Database. hmdb.ca
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift.
X-ray Crystallography of this compound and Its Cocrystals
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry Determination
Table 2: Crystallographic Data for an Ethenzamide Cocrystal
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Varies |
| b (Å) | Varies |
| c (Å) | Varies |
| β (°) | Varies |
| Z | 4 |
This table presents generalized data for a cocrystal of ethenzamide (2-ethoxybenzamide) and is illustrative of the type of information obtained from SCXRD. researchgate.net
Powder X-ray Diffraction (PXRD) in Polymorph and Cocrystal Analysis
Powder X-ray diffraction (PXRD) is a key technique for the analysis of polycrystalline materials. libretexts.org It is particularly useful for identifying different crystalline forms (polymorphs) and for characterizing cocrystals. sigmaaldrich.comrigaku.com The PXRD pattern is a fingerprint of a specific crystalline solid. scielo.org.mx For 2-ethoxybenzamide, high-resolution PXRD has been used to solve its crystal structure. researchgate.netyoutube.com The formation of new solid phases, such as cocrystals, can be confirmed by the appearance of new peaks in the PXRD pattern that are distinct from the patterns of the individual components. scirp.org PXRD is also used to study phase transformations, such as those occurring upon desolvation of solvates or under varying temperatures. researchgate.netacs.org
Metastable Crystalline Phase Formation
The formation of metastable crystalline phases is a significant phenomenon in materials science and pharmaceuticals, as different polymorphs of a compound can exhibit varying physical properties, including solubility and stability. These metastable forms are thermodynamically less stable than the ground state crystalline form but are kinetically trapped in a higher energy state.
While the study of polymorphism and metastable phases is crucial for benzamide (B126) derivatives, specific research detailing the formation of metastable crystalline phases for this compound is not extensively available in the reviewed scientific literature. Studies on related isomers, such as 2-ethoxybenzamide, have shown the formation of multiple metastable phases, particularly within deep eutectic systems, which are identified through techniques like synchrotron X-ray diffraction (XRD) and differential scanning calorimetry (DSC). However, equivalent data specifically for this compound remains to be documented.
Quantum Chemical Computations and Molecular Modeling
Quantum chemical computations and molecular modeling have become indispensable tools in chemical research, enabling the prediction of molecular structure, properties, and reactivity. These methods are applied to design new molecules with desired properties and to understand the mechanisms of chemical reactions and biological interactions. ontosight.ai For derivatives of this compound, such as N-(3-chloropyridin-2-yl)-4-ethoxybenzamide, computational chemistry is utilized to predict potential biological activities and to rationalize structure-activity relationships. ontosight.ai
Density Functional Theory (DFT) for Electronic Structure and Spectral Correlation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. While DFT studies have been conducted on stilbene-based compounds, which include this compound as a related structure, and on various complex benzamide derivatives, detailed DFT analyses specifically focused on the electronic structure and spectral correlation of this compound are not prominent in the available literature. nih.govresearchgate.net The application of DFT to its derivatives suggests its utility in correlating theoretical calculations with experimental data (e.g., IR and Raman spectra) for the parent compound.
Ab Initio Calculations for Molecular Properties
Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are fundamental in computing the molecular properties of chemical compounds. Despite their importance, specific ab initio studies detailing the molecular properties of this compound are not found in the surveyed literature. Such studies would typically provide insights into the molecule's optimized geometry, total energy, and orbital energies.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (negative potential, typically associated with lone pairs on electronegative atoms) and electron-poor (positive potential, associated with atomic nuclei). This analysis helps predict sites for electrophilic and nucleophilic attack and provides insight into intermolecular interactions. A specific MESP surface analysis for this compound is not available in the reviewed literature, but this technique is foundational for predicting the compound's reactive behavior and hydrogen bonding capabilities.
Mulliken Atomic Charge Distribution Analysis
Mulliken population analysis is a method for estimating partial atomic charges in a molecule from the results of quantum chemical calculations. By partitioning the total electron population among the constituent atoms, it provides a quantitative, albeit approximate, measure of the charge distribution. This information is useful for understanding a molecule's polarity and electrostatic interactions. However, specific studies reporting the Mulliken atomic charge distribution for this compound could not be located in the performed search of scientific literature.
Data Tables
Table 1: Summary of Computational Analysis Methods
| Analysis Method | Purpose | Applicability to this compound |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, vibrational frequencies, and other properties. | Applied to derivatives and related compounds; direct studies on this compound are not widely reported. ontosight.ainih.gov |
| Ab Initio Calculations | Fundamental computation of molecular properties from first principles. | Standard methodology, but specific published data for this compound is lacking. |
| Molecular Electrostatic Potential (MESP) | Visualization of charge distribution and prediction of reactive sites for intermolecular interactions. | No specific MESP map for this compound found; a standard predictive tool. |
| Mulliken Atomic Charge Analysis | Estimation of partial atomic charges on each atom in the molecule. | No specific Mulliken charge data for this compound was located in the literature search. |
Investigation of Biological Activities and Molecular Mechanisms of 4 Ethoxybenzamide
Anti-inflammatory and Analgesic Mechanisms
Derivatives of 4-ethoxybenzamide belong to the benzamide (B126) class of compounds, which are recognized for their anti-inflammatory, analgesic, and antipyretic properties. ontosight.aiontosight.ai The therapeutic potential of these compounds stems from their ability to interact with and modulate the activity of key enzymes and receptors involved in pain and inflammation pathways. ontosight.ai
The mechanism of action for many benzamide compounds involves the inhibition of enzymes and receptors that are crucial to the pro-inflammatory cascade. chem960.com By binding to these molecular targets, they can alter cellular signaling pathways and reduce the production of inflammatory mediators. Some benzamide derivatives are known to inhibit phosphodiesterase IV (PDE IV), an enzyme whose inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses inflammatory cell activation. google.com This suppression of inflammatory processes is a key indicator of their potential therapeutic use. google.com Furthermore, some histone acetyltransferase (HAT) inhibitors, a class to which some benzamides belong, have been shown to repress genes involved in the inflammatory response, such as those in the NF-κB pathway. researchgate.net
A primary mechanism for the anti-inflammatory and analgesic effects of some benzamide derivatives is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. wikipedia.org Ethenzamide (2-ethoxybenzamide), a related compound, is known to exert its analgesic and anti-inflammatory effects through the inhibition of COX-1 activity, thereby blocking prostaglandin (B15479496) synthesis. researchgate.net The ability of compounds to selectively inhibit COX-2 over COX-1 is a key area of research to minimize certain side effects. wikipedia.org
The inhibitory activity of various compounds against COX enzymes is often quantified by their IC50 values or percentage of inhibition.
| Compound | Target | Inhibition / IC50 | Source |
|---|---|---|---|
| Pelubiprofen | COX-1 | 10.66 µM (IC50) | medchemexpress.com |
| Pelubiprofen | COX-2 | 2.88 µM (IC50) | medchemexpress.com |
| 2,4,5-trimethoxybenzaldehyde | COX-I | 3.32% | nih.gov |
| 2,4,5-trimethoxybenzaldehyde | COX-II | 52.69% | nih.gov |
Beyond direct enzyme inhibition, this compound derivatives can modulate various cellular processes linked to inflammation. The inhibition of phosphodiesterase (PDE) enzymes, particularly the PDE4 isoform, elevates intracellular cAMP levels. nih.gov This increase in cAMP reduces the expression of inflammatory cytokines like tumor necrosis factor (TNF), interleukin (IL)-17, and interferon (IFN)-γ, while boosting regulatory cytokines such as IL-10. nih.gov Certain synthetic histone acetyltransferase (HAT) activators, such as the benzamide derivative N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB), can promote transcription by increasing the acetylation of H3 and H4 histones in the nucleosome, influencing gene expression related to inflammation. researchgate.netpnas.org
The voltage-gated sodium channel NaV1.7 is a significant target for novel analgesics. jensenlab.org This channel is abundantly expressed in peripheral nociceptive neurons, and its genetic loss-of-function results in a congenital insensitivity to pain in humans. jensenlab.orgnih.gov This makes selective inhibition of NaV1.7 a promising strategy for treating pain disorders. nih.govresearchgate.net Research has focused on developing benzamide derivatives that can act as NaV1.7 channel blockers. For example, the novel compound QLS-278, a complex benzamide, demonstrates inactivation- and concentration-dependent inhibition of NaV1.7 channels and exhibits antinociceptive activity in animal models of neuropathic and inflammatory pain. nih.govresearchgate.net Such compounds typically reduce neuronal firing by suppressing native tetrodotoxin-sensitive NaV currents in dorsal root ganglion neurons. nih.gov
| Compound | Target | Activity (IC50) | Source |
|---|---|---|---|
| QLS-278 | NaV1.7 | 1.2 ± 0.2 µM | nih.gov |
| Compound 19h (α-aminoamide derivative) | NaV1.7 | 2.9 µM to 21.4 µM (range for class) | researchgate.net |
Potential Anticancer Activities
In addition to anti-inflammatory effects, various benzamide derivatives are being investigated for potential anticancer properties. ontosight.aiontosight.ai These compounds may induce programmed cell death (apoptosis) in cancer cells through mechanisms that include cell cycle arrest and the modulation of key enzymes involved in gene expression.
One of the primary mechanisms for the potential anticancer activity of benzamides is the inhibition of histone deacetylases (HDACs). ontosight.aiontosight.ai HDACs are enzymes that play a crucial role in regulating gene expression; their inhibition can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. researchgate.net The development of HDAC inhibitors is a significant area of cancer therapy research. researchgate.net Some benzamide compounds have been identified as potential HDAC inhibitors, suggesting they could serve as lead compounds in the development of new cancer therapeutics. ontosight.ai For instance, studies on certain N-phenylbenzamide analogs have led to the identification of both inhibitors and activators of related histone-modifying enzymes like p300. biorxiv.org The selectivity of these inhibitors for different HDAC isoforms is a key aspect of ongoing research to enhance therapeutic efficacy and reduce potential toxicity. acs.org
Influence on Cell Proliferation Pathways
The this compound scaffold is a feature of various derivatives under investigation for their influence on cell proliferation pathways, particularly in the context of oncology. While direct studies on this compound itself are limited in this area, its derivatives have shown potential as modulators of cell growth and survival.
Preliminary data suggest that certain derivatives possess anticancer properties. For instance, N-(3-(4-dimethylamino)phenyl)propyl)-4-ethoxybenzamide has been identified as a compound with potential anticancer effects, warranting further investigation into its mechanisms. The broader class of benzamides, to which these compounds belong, has been studied for therapeutic effects, including the inhibition of enzymes critical to cell proliferation, such as histone deacetylases. ontosight.aiontosight.ai
Other complex derivatives incorporating the this compound moiety have been synthesized and evaluated for their biological activity. ontosight.aismolecule.comontosight.ai These molecules are often designed to interact with specific biological targets like protein kinases, which are pivotal in controlling cell cycle and proliferation. smolecule.com For example, indole (B1671886) derivatives of benzamide have been proposed as potential kinase inhibitors. smolecule.com The structural design of these compounds, combining the this compound core with other pharmacologically active groups, aims to create novel agents for diseases characterized by dysregulated cell proliferation. smolecule.comontosight.ai
Table 1: Examples of this compound Derivatives and Their Investigated Effects on Cell Proliferation
| Derivative Name | Investigated Effect/Target | Reference |
|---|---|---|
| N-(3-(4-dimethylamino)phenyl)propyl)-4-ethoxybenzamide | Potential anticancer properties. | |
| N,N'-1,2-ethanediylbis(this compound) | Studied for general anticancer activities. ontosight.ai | ontosight.ai |
| N-(3-chloropyridin-2-yl)-4-ethoxybenzamide | Potential modulation of cell proliferation pathways, possibly via enzyme inhibition. ontosight.ai | ontosight.ai |
| N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide | Suggested role as a kinase inhibitor. smolecule.com | smolecule.com |
Gastroprokinetic Effects of this compound Derivatives
Derivatives of benzamide, including those with an ethoxy group, are well-established as gastroprokinetic agents, which enhance gastrointestinal motility. jst.go.jpwalshmedicalmedia.comgoogle.com These compounds primarily exert their effects through interactions with neurotransmitter receptors in the gut.
A prominent mechanism of action is the agonism of serotonin (B10506) 5-HT4 receptors. nih.gov Substituted benzamide derivatives, such as cisapride, have been shown to stimulate adenylate cyclase activity via these receptors in neurons, which is believed to underpin their prokinetic effects. nih.gov The rank order of potency for these derivatives at the 5-HT4 receptor highlights the importance of specific structural features in achieving the desired pharmacological response. nih.gov
Another key mechanism involves the antagonism of dopamine (B1211576) D2 receptors. walshmedicalmedia.com The compound KDR-5169, a 2-(2-hydroxy ethoxy) benzamide derivative, demonstrates a dual action of 5-HT4 receptor stimulation and dopamine D2 receptor antagonism. walshmedicalmedia.com This dual mechanism can effectively enhance gastric motility. Other derivatives, such as mosapride, which is a 4-amino-5-chloro-2-ethoxybenzamide derivative, also function as potent 5-HT4 receptor agonists. researchgate.net The development of new ester derivatives of benzamides has also yielded compounds with unexpectedly high enhancing effects on gastrointestinal tract motility. google.com
Table 2: Gastroprokinetic Benzamide Derivatives and Their Mechanisms
| Derivative Class/Name | Mechanism of Action | Reference |
|---|---|---|
| Substituted Benzamides (e.g., Cisapride, Zacopride) | 5-HT4 Receptor Agonism. nih.gov | nih.gov |
| Mosapride | Potent 5-HT4 Receptor Agonism. researchgate.net | researchgate.net |
| KDR-5169 | Dual 5-HT4 Receptor Agonism and Dopamine D2 Receptor Antagonism. walshmedicalmedia.com | walshmedicalmedia.com |
| 4-(4-amino-5-chloro-2-methoxybenzamido)-1-piperidineacetic acid ethyl ester | General enhancement of gastrointestinal tract function. google.com | google.com |
Melanogenesis Modulation
Research into the modulation of melanin (B1238610) synthesis has revealed that 2-ethoxybenzamide (B1671398) (ethenzamide, or ETZ), an isomer of this compound, significantly enhances melanogenesis. nih.gov Studies using B16F1 melanoma cells found that ETZ, a non-steroidal anti-inflammatory drug (NSAID), not only increased melanin synthesis but also induced the formation of melanosomes, the specialized organelles for melanin production. nih.govresearchgate.net This effect is contrary to that of some other NSAIDs, like indomethacin, which have been found to inhibit melanin synthesis. tandfonline.com The pro-melanogenic effect of ETZ involves the upregulation of key melanogenic proteins and genes. nih.gov Western blot and RT-PCR analyses showed that ETZ increased the protein levels of melanogenic enzymes (except for TRP-2) and enhanced the mRNA levels of genes including microphthalmia-associated transcription factor (MITF) and the melanocortin 1 receptor. nih.gov
The core mechanism by which 2-ethoxybenzamide (ETZ) stimulates melanin production is through the activation of the cAMP response element-binding protein (CREB). nih.govuni.lu CREB is a crucial transcription factor that, once phosphorylated, binds to the promoter region of the MITF gene, a master regulator of melanocyte function and melanogenesis. uni.luspandidos-publications.com This binding event initiates the transcription of MITF, which in turn activates the expression of downstream melanogenic enzymes like tyrosinase. uni.luspandidos-publications.com
Investigations have demonstrated that treatment with ETZ leads to a noticeable increase in the phosphorylation of CREB. nih.gov Interestingly, this activation of CREB occurs without a corresponding increase in the intracellular levels of cyclic AMP (cAMP), a common upstream activator of the pathway. nih.gov This suggests that ETZ utilizes a cAMP-independent mechanism to induce CREB phosphorylation, thereby enhancing MITF transcription and subsequent melanin synthesis. nih.govuni.lu
The signaling network controlling ETZ-induced melanogenesis is complex and also involves the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). nih.govmedchemexpress.commedchemexpress.com In addition to promoting CREB phosphorylation, treatment with 2-ethoxybenzamide (ETZ) also activates ERK. nih.gov
Antiviral Activities (e.g., Hepatitis C Virus)
While this compound itself has not been a primary focus of antiviral research, its core chemical structure is present in more complex molecules investigated for activity against viruses, notably the Hepatitis C Virus (HCV). nih.gov HCV infection is a major global health issue, and the development of direct-acting antivirals (DAAs) has revolutionized treatment. nih.govcaister.com These drugs typically target key viral proteins such as the NS3/4A protease, NS5B polymerase, or the NS5A protein. nih.govnih.gov
Research has led to the synthesis of novel biaryl amide derivatives that exhibit potent anti-HCV activity. nih.gov One study identified a compound, labeled "80", which displayed inhibitory activity nearly equivalent to the clinical drug telaprevir, with an EC50 value of 15 nM. nih.gov Further investigation into other derivatives, such as those based on a 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold, has identified inhibitors that block the HCV entry stage. herbmedpharmacol.com Additionally, extracts from the plant Avicennia marina, which contains compounds with benzamide-like features, have shown inhibitory effects on HCV by targeting host factors like STAT3 and TNF-α. herbmedpharmacol.com Silymarin and its derivatives have also been studied for their anti-HCV effects, which include targeting the HCV NS5B RNA-dependent RNA polymerase (RdRp). mdpi.com These findings underscore the utility of the benzamide scaffold in designing novel antiviral agents.
Interactions with Other Biological Targets
The benzamide scaffold, including the this compound structure, is a versatile pharmacophore that can interact with a diverse range of biological targets beyond those already discussed. This chemical structure is a building block in medicinal chemistry for developing agents with various pharmacological profiles. walshmedicalmedia.com
Derivatives have been investigated for their potential to act as biochemical probes to study enzyme interactions and receptor binding. Some have shown preliminary evidence of anti-inflammatory and analgesic properties. ontosight.ai The interaction with G-protein coupled receptors (GPCRs) is a prominent feature, with different derivatives targeting adrenergic receptors and serotonin receptors. nih.govcymitquimica.com For example, the complex benzamide derivative CGP 20712 A is known to be a β1-adrenergic receptor antagonist. cymitquimica.com
Furthermore, the structural framework of ethoxybenzamide is found in molecules designed as phosphodiesterase (PDE) inhibitors, such as inhibitors of PDE4D, an enzyme involved in regulating intracellular cAMP levels and implicated in cognitive and inflammatory processes. mdpi.com The ability of the ethoxybenzamide moiety to participate in hydrophobic interactions contributes to the binding of these compounds to their respective protein targets. This broad target profile, encompassing enzymes, receptors, and other proteins, makes the this compound structure a valuable component in the design of new therapeutic agents. ontosight.aimdpi.comnih.gov
Enzyme Inhibition and Receptor Modulation
The benzamide chemical structure, to which this compound belongs, is a versatile scaffold in medicinal chemistry, known for its potential to interact with various biological targets, including enzymes and receptors. ontosight.ai The ethoxy group at the 4-position can influence the molecule's lipophilicity and electronic properties, which in turn affects its binding to biological macromolecules.
Derivatives of this compound have been investigated for their inhibitory effects on several enzymes. For instance, some benzamides have shown potential as inhibitors of enzymes like histone deacetylases, which are involved in cancer progression. ontosight.ai The interaction often involves the formation of hydrogen bonds and hydrophobic interactions within the active site of the enzyme, leading to modulation of its activity. For example, studies on related benzamide derivatives have demonstrated their ability to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
In the context of receptor modulation, the benzamide structure is a common motif in compounds targeting various receptors. For example, certain this compound derivatives have been designed to interact with histamine (B1213489) H1 receptors, acting as antagonists. nih.gov The specific interactions with receptor binding pockets can lead to the modulation of cellular signaling pathways. Research has also explored benzamides for their potential roles in neurological disorders by targeting central nervous system receptors. ontosight.ai The ability of these compounds to cross biological membranes, influenced by properties like lipophilicity, is crucial for their action on intracellular targets. ontosight.ai
A summary of enzyme and receptor targets for this compound derivatives is presented in Table 1.
| Target Class | Specific Target/Pathway | Investigated Activity | Reference |
| Enzymes | Histone Deacetylases (HDACs) | Inhibition | ontosight.ai |
| Inflammatory Pathway Enzymes | Inhibition | ||
| 5-Lipoxygenase | Inhibition | nih.gov | |
| Receptors | Histamine H1 Receptor | Antagonism | nih.gov |
| Central Nervous System Receptors | Modulation | ontosight.ai | |
| G protein-coupled receptors (GPCRs) | Modulation | google.com |
Interaction with Nucleic Acids
The interaction of small molecules with nucleic acids, such as DNA, is a significant area of research, particularly in the development of new therapeutic agents. While direct studies on this compound's interaction with nucleic acids are not extensively detailed in the provided context, the broader class of benzamides and related structures have been shown to interact with DNA. researchgate.net
The potential for such interactions is suggested by the structural features of benzamide derivatives. ontosight.ai The planar aromatic rings can intercalate between the base pairs of the DNA double helix, and the functional groups can form hydrogen bonds with the DNA backbone or in the grooves. researchgate.net For instance, studies on pyrimidine-based ligands, which share structural similarities with parts of some complex benzamide derivatives, have shown that they can bind to DNA. researchgate.net
Furthermore, the modulation of gene expression by small molecules can occur through indirect mechanisms involving chromatin architecture. dergipark.org.tr For example, a derivative of this compound, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide (CTB), has been studied for its ability to alter chromatin structure and modulate gene expression. dergipark.org.tr This effect is mediated through the histone acetyltransferase-dependent p300 pathway, which involves the acetylation of histones, leading to a more open chromatin structure that facilitates gene transcription. dergipark.org.trresearchgate.net This indicates an indirect interaction with the nucleic acid environment.
Molecular docking studies have been used to simulate and analyze the potential interactions between benzamide derivatives and DNA, providing insights into the binding modes and affinities. researchgate.net
Rho-associated Protein Kinase (ROCK) Inhibition
Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. frontiersin.orgstemcell.com They are involved in various cellular processes, including smooth muscle contraction, cell migration, and cell adhesion. stemcell.comwikipedia.org The ROCK pathway is a significant target in drug discovery for various conditions, including cardiovascular diseases and glaucoma. wikipedia.org
GSK269962A, a compound that contains a this compound moiety, has been identified as a potent inhibitor of both ROCK1 and ROCK2. drugbank.comphysiology.org ROCK inhibitors function by binding to the kinase domain of the ROCK protein, preventing the ATP-dependent phosphorylation of its substrates. wikipedia.org This inhibition leads to the relaxation of smooth muscle and other cellular effects. wikipedia.org
The development of ROCK inhibitors has evolved from early compounds to more specific and potent molecules. frontiersin.org These inhibitors are being investigated for their therapeutic potential in a range of diseases. For example, ROCK inhibition has been shown to reduce intraocular pressure in animal models of glaucoma. stemcell.com
The general mechanism of ROCK inhibition involves the modulation of the myosin light chain (MLC) phosphorylation status. frontiersin.org ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated MLC and subsequent cell contraction. frontiersin.org By inhibiting ROCK, compounds like GSK269962A can prevent this cascade, resulting in smooth muscle relaxation. wikipedia.orgphysiology.org
Table 2 provides a summary of key ROCK inhibitors and their characteristics.
| Inhibitor | Target(s) | Mechanism of Action | Reference |
| GSK269962A | ROCK1 and ROCK2 | ATP-competitive inhibition | drugbank.comphysiology.org |
| Y-27632 | ROCK1 and ROCK2 | Inhibition of kinase activity | frontiersin.orgphysiology.org |
| Fasudil | ROCK | Inhibition of kinase activity | stemcell.comphysiology.org |
Structure Activity Relationship Sar Studies of 4 Ethoxybenzamide Analogues
Design Principles for Benzamide (B126) Derivatives with Tuned Activity
The design of benzamide derivatives with fine-tuned activity is guided by established medicinal chemistry principles that focus on modifying specific structural components to enhance interaction with biological targets. Systematic SAR studies are crucial for identifying optimal substituents and their positions on the benzamide scaffold. nih.gov The versatility of the benzamide structure allows for extensive modifications, which can significantly enhance a compound's ability to interact with its target, be it enzymes or receptors. nih.govwalshmedicalmedia.com
A key design strategy involves targeting specific binding sites on proteins. For instance, novel benzamide fragments have been designed to target the S2' site of the dipeptidyl peptidase-IV (DPP-4) enzyme to improve oral activity and lipophilicity. nih.gov Similarly, for antitubercular applications, SAR studies have focused on removing metabolically unstable groups, like morpholine (B109124), while preserving antibacterial activity. google.com
In the context of 4-ethoxybenzamide analogues, such as 4-amino-5-chloro-2-ethoxybenzamides developed as potential gastroprokinetic agents, the design principles involve strategic modifications of the heteroalicyclic moiety and the N-benzyl group to modulate activity. nih.gov The biological activity of these compounds is highly dependent on the substitution pattern and the size of the substituents. acs.org Computational modeling often complements these synthetic efforts, helping to predict how structural changes will affect biological efficacy and guiding the design of next-generation derivatives. nih.gov
Impact of Substituent Modifications on Biological Activity
The biological activity of this compound analogues is profoundly influenced by chemical modifications at various positions of the molecule. These include the ethoxy group itself, appended ring systems, and substituents on the core aromatic ring.
The alkoxy group at the 4-position of the benzamide ring is a critical determinant of biological activity. In studies of N-aryl-(3-nitro-4-alkoxy)benzamide analogues as anti-HCV agents, variations in the alkoxy chain length and nature were explored. nih.gov While specific data on ethoxy group variations in this compound is limited in the provided context, research on related 4-methoxybenzamide (B147235) derivatives acting as choline (B1196258) transporter (CHT) inhibitors reveals that the SAR for this part of the molecule can be quite specific. nih.gov For these compounds, benzylic heteroaromatic amide moieties were found to be the most potent. nih.gov
Furthermore, modifications of other functional moieties have significant effects. For example, in a series of benzamides designed as Mycobacterium tuberculosis inhibitors, replacing a metabolically labile morpholine group at the C-5 position with thiophene (B33073) or methyl substituents resulted in potent analogues with high selectivity and low cytotoxicity. google.com
Heteroalicyclic rings, which are non-aromatic rings containing atoms of at least two different elements, play a crucial role in modulating the activity of this compound derivatives. In a series of 4-amino-5-chloro-2-ethoxybenzamides evaluated for gastroprokinetic activity, the nature of the appended heteroalicyclic ring was a key factor. nih.gov
Derivatives of 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide where the morpholine oxygen was replaced by other atoms such as sulfur, nitrogen, or carbon, generally exhibited potent gastric emptying activity. nih.gov Furthermore, benzamides incorporating seven-membered heteroalicycles, such as homomorpholine, also showed significant potency. nih.gov This indicates that both six- and seven-membered ring systems can be accommodated by the biological target to elicit a strong response.
| Compound Modification | Ring System | Observed Activity |
| Replacement of morpholine oxygen with S, N, or C | Six-membered heteroalicycle | Generally potent gastric emptying activity nih.gov |
| Incorporation of seven-membered heteroalicycles | Seven-membered heteroalicycle | Fairly potent activity nih.gov |
This table summarizes the impact of heteroalicyclic ring modifications on the gastroprokinetic activity of 4-amino-5-chloro-2-ethoxybenzamide analogues.
The orientation of the N-benzyl group has been identified as a critical factor influencing the biological activity of certain this compound analogues. nih.gov Computer-aided molecular superimposition studies on a series of 4-amino-5-chloro-2-ethoxybenzamides revealed that the direction of this group significantly impacts gastric emptying activity. nih.gov
For instance, N-(4-benzyl-3-morpholinyl)methylbenzamide and its analogues showed weaker activity compared to the lead compound, 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide. nih.gov However, extending the linker by one carbon to give N-(4-benzyl-3-morpholinyl)ethylbenzamide restored potency to a level comparable with the lead compound. nih.gov This suggests that a specific spatial orientation of the benzyl (B1604629) group relative to the benzamide core is required for optimal interaction with the receptor, and this can be modulated by both the point of attachment to the heteroalicyclic ring and the length of the linker. nih.gov
| Compound Class | N-Benzyl Group Attachment | Observed Activity |
| N-(4-Benzyl-2-morpholinyl)methylbenzamide analogues | Attached at position 2 of morpholine | Potent gastric emptying activity nih.gov |
| N-(4-Benzyl-3-morpholinyl)methylbenzamide analogues | Attached at position 3 of morpholine | Weaker activity nih.gov |
| N-(4-Benzyl-3-morpholinyl)ethylbenzamide | Attached at position 3 with ethyl linker | Potent activity, comparable to lead nih.gov |
This table illustrates the influence of the N-benzyl group's direction and attachment on the activity of 4-amino-5-chloro-2-ethoxybenzamide analogues.
Substituents on the aromatic ring of the benzamide core are fundamental in determining the pharmacological profile of the molecule. The nature, position, and electronic properties of these substituents can drastically alter potency and selectivity.
In the development of gastroprokinetic agents, 4-amino and 5-chloro substituents on the 2-ethoxybenzamide (B1671398) scaffold were found to be important for activity. nih.gov For antitubercular benzamides, it was observed that electron-withdrawing groups such as fluorine at the C-5 position were less tolerated, whereas smaller, electron-rich substitutions at this position resulted in more potent derivatives. google.com
Studies on 2-phenoxybenzamides with antiplasmodial activity showed that an aryloxy substituent is generally favorable. scispace.com Specifically, a 4-fluorophenoxy substituent led to high activity, while its replacement with a 4-phenoxy, 4-acetamidophenoxy, or a hydrogen atom distinctly decreased potency. scispace.com This highlights the sensitivity of the biological target to the electronic nature of the substituent at this position.
| Parent Scaffold | Aromatic Ring Substituent | Effect on Biological Activity |
| 2-Ethoxybenzamide | 4-Amino, 5-Chloro | Important for gastroprokinetic activity nih.gov |
| Benzamide Core | C-5 Fluorine (electron-withdrawing) | Less tolerated for antitubercular activity google.com |
| Benzamide Core | C-5 Small, electron-rich groups | More potent antitubercular activity google.com |
| 2-Phenoxybenzamide | 4-Fluorophenoxy | Favorable for antiplasmodial activity scispace.com |
| 2-Phenoxybenzamide | 4-Phenoxy / H | Decreased antiplasmodial activity scispace.com |
This table summarizes the observed effects of various substituents on the aromatic ring of benzamide analogues.
Pharmacophore Elucidation for Specific Activities (e.g., Anti-HCV)
Pharmacophore modeling is a powerful tool in drug design that defines the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. For benzamide derivatives, this approach has been instrumental in identifying novel compounds with specific activities, such as inhibiting the Hepatitis C virus (HCV).
Through extensive SAR studies on a series of biaryl amide derivatives, a novel pharmacophore for anti-HCV activity was identified: N-aryl-(3-nitro-4-alkoxy)benzamide. nih.gov This model highlights the importance of the nitro group at the 3-position and an alkoxy group at the 4-position of the benzamide ring for potent inhibition of HCV replication. nih.gov Compounds designed based on this pharmacophore exhibited strong anti-HCV activity, with some showing efficacy comparable to clinical drugs. nih.gov
Other studies have utilized pharmacophore models based on known active sites of viral proteins, such as the NS5B polymerase of HCV. scispace.com Novel phthalamide (B166641) analogues, which share structural similarities with benzamides, were designed based on a pharmacophore model of NS5B active site inhibitors. These compounds were proposed to act as metal-binding non-nucleoside inhibitors (NNIs). scispace.com This strategy led to the identification of a promising lead compound for further development. scispace.com Similarly, pharmacophore-based virtual screening has been successfully used to identify novel benzamide derivatives as Hepatitis B virus (HBV) capsid assembly modulators. nih.gov
Computational Approaches in SAR Derivation
Computational methods are integral to modern drug discovery and play a pivotal role in elucidating Structure-Activity Relationships (SAR). vu.nl These in silico techniques allow for the prediction of the biological activity of compounds based on their molecular structures, saving significant time and resources compared to traditional synthesis and testing methods. nih.gov By creating mathematical models that correlate a molecule's physicochemical properties with its biological potency, researchers can rationalize mechanisms of action, guide lead optimization, and screen virtual libraries to prioritize compounds for synthesis. vu.nlnih.gov For analogues of this compound, computational approaches such as molecular docking and computer graphics are employed to understand how structural modifications influence binding affinity and biological activity.
Molecular Docking for Binding Pocket Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying and characterizing the binding pocket, the specific region of the protein where the ligand interacts. By simulating the binding process, docking studies can elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for a ligand's affinity and selectivity. nih.govdergipark.org.tr
In SAR studies of benzamide analogues, molecular docking is frequently used to understand how different substituents on the benzamide scaffold affect interactions within the target's active site. For instance, in a study on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as inhibitors of Rho-associated kinase 1 (ROCK1), molecular docking was performed to investigate critical binding interactions. nih.gov The co-crystallized ligand, N-((2,3-Dihydrobenzo[b] nih.govnih.govdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide (C08), was re-docked into the ROCK1 binding pocket to validate the docking protocol. nih.gov The analysis revealed specific interactions between the ligand and key amino acid residues in the binding pocket. nih.gov
Similarly, docking studies on other benzamide derivatives have helped identify promising compounds as potential inhibitors for targets like topoisomerases. dergipark.org.tr These studies calculate binding energies and analyze molecular interactions to predict the affinity of the compounds for the enzyme's active site. dergipark.org.tr
The identification of the binding site is not always straightforward. Some proteins possess "cryptic" binding pockets that are not apparent in the unbound (apo) protein structure but are formed upon ligand binding. nih.govbiorxiv.org Computational methods, often combined with experimental techniques like X-ray crystallography and NMR, are instrumental in identifying such transient pockets. nih.govbiorxiv.org Studies on fragments binding to Burkholderia pseudomallei DsbA, for example, showed that ligand binding induced a conformational change in a tyrosine side chain, opening a previously unseen hydrophobic pocket adjacent to the active site. nih.govbiorxiv.org This highlights the power of docking and related computational tools to explore the dynamic nature of protein targets and identify novel binding sites for inhibitor design.
The table below summarizes key interactions for representative benzamide analogues within the ROCK1 binding pocket as identified through molecular docking studies. nih.gov
| Compound | Key Interacting Residues (ROCK1) | Type of Interaction |
| C08 | Met156, Tyr157 | Hydrogen Bond |
| Ala158, Val105, Leu205 | Hydrophobic Interaction | |
| C34 | Met156 | Hydrogen Bond |
| Ala158, Val105, Ile96, Leu205 | Hydrophobic Interaction |
Computer Graphics for Conformational Analysis
Computer graphics are an indispensable tool for visualizing and interpreting the complex, three-dimensional data generated by computational chemistry methods like molecular docking and molecular dynamics. They provide the visual medium through which researchers can perform a detailed conformational analysis of a ligand within a protein's binding site. This analysis involves examining the spatial arrangement of the ligand's atoms and its interactions with the protein, as well as any conformational changes that occur in the protein upon binding. nih.gov
In the context of this compound analogues, computer graphics are used to render detailed 2D and 3D representations of the docking poses. For example, in the study of ROCK1 inhibitors, computer graphics were used to illustrate how the most active compounds fit into the active site cavity. nih.gov These visualizations clearly depicted hydrogen bonds, often shown as dashed lines, and highlighted surrounding hydrophobic residues, allowing for a direct comparison of the binding modes of different analogues. nih.gov
This visual feedback is critical for understanding SAR. By observing how a small structural change—such as the addition of a functional group—alters the ligand's conformation and its interactions with the binding pocket, scientists can make informed decisions for designing the next generation of analogues. For instance, if a graphic representation shows a void in a specific part of the binding pocket, a medicinal chemist might design a new analogue with an additional chemical group to fill that space, potentially forming new, favorable interactions and increasing potency.
Furthermore, computer graphics are essential for analyzing the results of molecular dynamics (MD) simulations, which model the movement of the protein-ligand complex over time. nih.gov These simulations provide insight into the stability of the binding pose and the flexibility of both the ligand and the protein. Visualizing the MD trajectory allows researchers to assess the conformational landscape and identify the most stable binding conformations, which is a key aspect of conformational analysis. nih.gov
Pharmacological and Toxicological Research Perspectives
Metabolic Fate of Ethoxybenzamides
The metabolic fate of ethoxybenzamides, including 4-Ethoxybenzamide, is a critical area of research for understanding their pharmacokinetic profiles and potential for drug-drug interactions. The primary metabolic pathway involves the transformation of the ethoxy group, leading to various metabolites.
In Vitro and In Vivo Metabolic Studies
The metabolism of ethoxybenzamides has been investigated through both in vitro and in vivo studies to understand their biotransformation. In vitro experiments, often utilizing liver microsomes or hepatocytes, provide a controlled environment to study specific metabolic pathways and enzyme kinetics. nih.govresearchgate.net These studies are crucial for the initial characterization of metabolic routes. For instance, the oxidation of ethoxybenzamide has been examined in rat liver microsomal suspensions to measure the rate of metabolite formation. nih.gov
O-Deethylation and Metabolite Identification (e.g., Salicylamide)
A primary metabolic pathway for ethoxybenzamides is O-deethylation, which involves the cleavage of the ethoxy group. nih.govcapes.gov.br This biotransformation is significant as it often leads to the formation of active or inactive metabolites that can have their own pharmacological or toxicological profiles.
The most prominent metabolite identified from the O-deethylation of ethoxybenzamide is salicylamide (B354443). nih.govnih.gov The appearance of salicylamide has been used as a marker to measure the rate of ethoxybenzamide oxidation in vitro. nih.gov In vivo, the first-pass metabolism of ethoxybenzamide in the liver is characterized by its conversion to salicylamide. capes.gov.br Subsequent metabolic steps for salicylamide can include conjugation with sulfuric acid. capes.gov.br The identification of metabolites is crucial for a complete understanding of the drug's disposition and potential effects. Modern analytical techniques, such as those coupling liquid chromatography with mass spectrometry (LC/MS), are instrumental in identifying and characterizing drug metabolites in biological samples. frontiersin.orgresearchgate.net
Product Inhibition Phenomena
A notable characteristic of ethoxybenzamide metabolism is the phenomenon of product inhibition. nih.gov This occurs when a metabolite of a drug inhibits the activity of the enzyme responsible for its own formation. In the case of ethoxybenzamide, its metabolite, salicylamide, has been shown to inhibit the O-deethylation process. nih.gov
This product inhibition has been demonstrated in both in vivo and in vitro studies. nih.gov In vivo, the administration of salicylamide to rabbits led to a significant delay in the plasma disappearance of ethoxybenzamide. nih.gov This effect was quantitatively explained by a physiological pharmacokinetic model that incorporated competitive-type product inhibition. nih.gov The apparent dissociation constant for the salicylamide-enzyme complex in vivo was estimated to be 0.14 mM. nih.gov In vitro studies using rabbit liver microsomes also confirmed the inhibitory effect of salicylamide on ethoxybenzamide de-ethylation. nih.gov Such inhibition can lead to non-linear pharmacokinetics, particularly at higher doses where metabolite concentrations become significant enough to impede the primary metabolic pathway. nih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP2C19, CYP3A4) in Metabolism
The metabolism of a vast number of drugs is carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. medsafe.govt.nzdynamed.comwikipedia.orgnih.gov These enzymes are responsible for catalyzing Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis. nih.gov The specific CYP isoforms involved in the metabolism of a compound are critical determinants of its pharmacokinetic properties and potential for drug-drug interactions.
For many compounds, including various benzamide (B126) derivatives, CYP enzymes play a crucial role. While the specific CYP isoforms responsible for this compound metabolism are not extensively detailed in the provided context, research on similar compounds suggests the involvement of major isoforms like CYP3A4 and CYP2C19. researchgate.net For example, studies on other novel compounds have identified CYP2C19 and CYP3A4 as major contributors to their metabolism. researchgate.net CYP3A4 is one of the most abundant and important enzymes in drug metabolism, responsible for the biotransformation of over 50% of medicines. medsafe.govt.nz The activity of these enzymes can be influenced by various factors, including genetics, gender, and co-administration of other drugs that act as inhibitors or inducers. medsafe.govt.nznih.gov
Table 1: Major Cytochrome P450 Enzymes in Drug Metabolism
| Enzyme | Known Substrates/Functions | Clinical Significance |
|---|---|---|
| CYP3A4 | Metabolizes over 50% of clinically used drugs. medsafe.govt.nz | High potential for drug-drug interactions due to its broad substrate specificity. medsafe.govt.nz |
| CYP2C19 | Involved in the metabolism of several important drug classes. | Exhibits genetic polymorphism, leading to variable metabolic activity in different individuals. annualreviews.org |
Quantitative Prediction of In Vivo Clearance from In Vitro Data
A significant goal in drug development is the ability to predict the in vivo pharmacokinetic behavior of a compound from in vitro data, a process known as in vitro-in vivo extrapolation (IVIVE). researchgate.net This approach aims to estimate parameters such as in vivo clearance from in vitro metabolic data, which can help in selecting promising drug candidates early in the development process. researchgate.netnih.gov
The prediction of in vivo clearance often involves determining the intrinsic clearance (CLint) in vitro using systems like liver microsomes or hepatocytes. annualreviews.orgresearchgate.net This in vitro data is then scaled to the in vivo situation using physiological parameters. nih.gov For ethoxybenzamide, it has been reported that the in vitro intrinsic metabolic clearance can be similar to the in vivo clearance after correcting for the adsorption of the drug to liver microsomes. annualreviews.org However, accurately predicting in vivo clearance from in vitro data can be challenging, and underprediction is a common issue. researchgate.net Therefore, various scaling factors and modeling approaches are continuously being developed and refined to improve the accuracy of these predictions. researchgate.netresearchgate.net
Pharmacokinetic Modeling and Analysis
Pharmacokinetic (PK) modeling is a powerful tool used to describe and predict the concentration-time course of a drug and its metabolites in the body. researchgate.net Physiologically based pharmacokinetic (PBPK) models are particularly useful as they integrate in vitro data with physiological parameters to simulate drug disposition. nih.govnih.govacs.org
PBPK models have been successfully applied to describe the pharmacokinetics of ethoxybenzamide in rats and rabbits. nih.govnih.gov These models can simulate the concentrations of the drug in plasma and various tissues. nih.gov For ethoxybenzamide, a PBPK model was able to accurately predict the observed data in rats using biochemical parameters obtained from in vitro studies, such as plasma and tissue binding constants and Michaelis-Menten constants for deethylation. nih.gov Furthermore, these models have been used for animal scale-up, reasonably predicting the concentrations of ethoxybenzamide in rabbits based on data from rats. nih.gov
However, discrepancies can arise, especially at high doses, which may be due to phenomena like product inhibition. nih.gov For instance, initial PBPK models for ethoxybenzamide showed poor predictions at high doses, which was later explained by incorporating the product inhibition by salicylamide into the model. nih.gov While generic PBPK models can provide reasonable agreement with experimental data for many tissues, deviations can occur in specific tissues due to un-accounted for ADME (absorption, distribution, metabolism, and excretion) processes. nih.gov
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
Physiological Pharmacokinetic Models for Elimination and Distribution
Physiologically based pharmacokinetic (PBPK) models have been instrumental in understanding the elimination and distribution of this compound. researchgate.net These models integrate physicochemical data with physiological information to simulate the fate of a compound in the body. researchgate.netresearchgate.net
Generic PBPK models have been developed to predict the concentration-time profiles of various drugs, including this compound, in plasma and different tissues prior to conducting in vivo studies. nih.gov For this compound, described as a neutral and more hydrophilic drug, these models incorporated data on distribution and liver metabolism. nih.gov Tissue-to-plasma partition coefficients were estimated using in vitro data on lipophilicity and plasma protein binding, while hepatic metabolic clearance was estimated by scaling up in vitro intrinsic clearance data from hepatocytes. nih.gov Simulations for this compound in rats showed a reasonable agreement between predicted and experimental concentration-time profiles in plasma and most tissues, although some deviations were noted for the liver and gut. nih.gov
Further research in rabbits successfully applied a PBPK model to predict the elimination and distribution kinetics of this compound. nih.gov However, predictions for high doses were less accurate. This discrepancy was investigated and attributed to product inhibition: the compound's primary metabolite, salicylamide, competitively inhibits the de-ethylation of this compound. nih.gov When this product inhibition was factored into the PBPK model, it could quantitatively explain the delayed plasma disappearance of this compound at higher concentrations. nih.gov The in vivo apparent dissociation constant (Ki) for the salicylamide-enzyme complex was estimated to be 0.14 mM. nih.gov
Correlation between In Vitro and In Vivo Drug Metabolism Rates
The relationship between metabolic rates observed in laboratory settings (in vitro) and within living organisms (in vivo) has been a key area of investigation for this compound. Studies have focused on correlating the oxidation of this compound to its metabolite, salicylamide, in rat liver microsomal suspensions with its elimination kinetics in live rats. nih.gov
The disappearance of this compound from rat plasma in vivo was analyzed using a two-compartment model that assumes a Michaelis-Menten elimination process. nih.gov In parallel, the in vitro oxidation was measured by the rate of salicylamide appearance in a rat liver microsomal suspension. nih.gov This comparative approach yielded kinetic parameters (Vmax and Km) that showed a strong correlation between the in vitro and in vivo data. nih.gov It has been noted that correcting for the adsorption of the drug to liver microsomes is important for achieving a close similarity between in vitro and in vivo intrinsic metabolic clearance. annualreviews.org
The kinetic parameters obtained from these studies highlight the predictive value of in vitro models for in vivo metabolic processes.
Table 1: Comparison of In Vitro and In Vivo Metabolic Parameters for this compound in Rats
| Parameter | In Vitro Value | In Vivo Value | Unit |
|---|---|---|---|
| Vmax | 3.46 | 3.77 | µmoles/min/kg body weight |
| Km | 0.378 | 0.192 | mM |
Data sourced from a study on the oxidation of ethoxybenzamide in rats. nih.gov
This correlation is significant for predicting a drug's metabolic fate in the body based on preliminary laboratory experiments. annualreviews.org
Toxicological Research (Excluding Specific Hazard Data)
Information regarding the specific effects of acute and chronic exposure to this compound is limited in publicly available literature. fishersci.comfishersci.com Toxicological assessments generally distinguish between local effects at the site of contact and systemic effects that occur in distant organs. fema.gov Acute toxicity refers to the adverse effects occurring after a single or short-term exposure, while chronic toxicity involves effects from repeated or long-term exposure. fema.gov For this compound, while general safety data sheets exist, they often state that no specific acute toxicity information is available for the product. fishersci.com When heated to decomposition, it is noted to emit toxic fumes of nitrogen oxides. nih.govnoaa.gov
The carcinogenic potential of o-Ethoxybenzamide (a positional isomer of this compound, also known as ethenzamide) has been evaluated in animal models. oup.comnih.gov A long-term study was conducted on (C57BL/6N X C3H/HeN)F1 mice, which were fed a diet containing 0.4% or 1.2% o-ethoxybenzamide for 96 weeks. nih.gov
The results indicated that o-ethoxybenzamide enhances the development of hepatic cell tumors, particularly in male mice. oup.comnih.govoup.com In male mice receiving the higher dose (1.2%), the total incidence of liver cell tumors was 68%, which was significantly higher than in the control group. nih.gov Of these, 18% of the mice developed hepatocellular carcinomas. nih.gov A clear dose-response relationship was observed in male mice concerning both the incidence and the number of hepatic cell tumors. oup.comoup.com
In female mice, while there was an increase in the incidence and number of liver tumors compared to controls, the difference was only statistically significant for the multiplicity of tumors at the lower dose. oup.comoup.com In both male and female mice, the hepatic tumors developed earlier in the groups treated with o-ethoxybenzamide compared to the control groups. oup.comoup.com These findings demonstrate that under the study conditions, o-ethoxybenzamide enhances tumorigenesis in the livers of male (C57BL/6N X C3H/HeN)F1 mice. oup.comnih.gov
Table 2: Incidence of Hepatic Cell Tumors in Male Mice Fed o-Ethoxybenzamide
| Treatment Group | Total Incidence of Liver Cell Tumors | Incidence of Hepatocellular Carcinomas |
|---|---|---|
| Control (0%) | Not specified, but significantly lower | Not specified, but significantly lower |
| High Dose (1.2%) | 68% | 18% |
Data from a 96-week carcinogenicity study in (C57BL/6N X C3H/HeN)F1 mice. nih.gov
Future Research Directions and Therapeutic Implications
Exploration in Combination Therapies
The potential of utilizing 4-ethoxybenzamide and its related structures in combination with other therapeutic agents is an emerging area of research. For instance, derivatives of salicylamide (B354443), a related compound, have shown synergistic or additive effects when combined with antibiotics like tetracycline, azithromycin, and ciprofloxacin (B1669076) against certain bacteria. asm.org This suggests that this compound-based compounds could be explored as adjuvants to enhance the efficacy of existing antimicrobial treatments.
In the context of cancer therapy, the development of biomarkers to predict the response to treatment with N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide is a key area of future investigation. smolecule.com Such biomarkers would enable the selection of patients most likely to benefit from therapies involving this compound. Furthermore, considering the complex nature of diseases like Alzheimer's, activators of the Tip60 enzyme, which include benzamide (B126) derivatives, may be suitable for combinatorial therapies alongside genetic-based strategies. nih.gov
A notable example of a combination drug is the formulation containing Bucetin (a related benzamide), caffeine, dibenzoylthiamine, and ethenzamide. ontosight.ai This combination leverages the synergistic effects of its components to achieve analgesic and anti-inflammatory benefits. ontosight.ai
Investigation in New Disease Models (e.g., Neurodegenerative Disorders)
The application of benzamide derivatives is being extended to new disease models, particularly in the realm of neurodegenerative disorders. These diseases are often characterized by the abnormal accumulation of proteins in the brain. mdpi.com Research into multi-target derivatives of benzamides has shown promise, with some compounds exhibiting neuroprotective effects.
For instance, certain tetrahydroisoquinolinyl derivatives of quinazoline (B50416) that incorporate a this compound moiety are being investigated for their potential in treating neurodegenerative disorders. google.com Additionally, research on a mouse model of Sandhoff disease, a lysosomal storage disorder leading to neurodegeneration, has highlighted the therapeutic potential of compounds that mitigate endoplasmic reticulum (ER) stress. nih.gov This opens up avenues for exploring whether this compound or its derivatives could play a role in managing such conditions. The exploration of small molecules that can induce autophagy in neurons is another promising therapeutic strategy in animal models of neurodegenerative diseases. mdpi.com
Development of Novel Benzamide Scaffolds for Drug Discovery
The versatility of the benzamide scaffold continues to inspire the development of novel molecular frameworks for drug discovery. walshmedicalmedia.com Researchers are actively creating new benzamide derivatives by modifying the core structure to enhance biological activity and specificity.
Recent synthetic strategies include:
Modifications of the Salicylic (B10762653) Amide Scaffold: Chemical optimization of the hydroxyl group on the salicylic amide scaffold has been a successful strategy in developing new, orally bioavailable anticancer agents. nih.gov
Introduction of Diverse Substituents: The synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides has yielded compounds with anti-inflammatory and analgesic properties. walshmedicalmedia.com
Creation of Multi-component Systems: Novel multi-component systems of active pharmaceutical ingredients are being designed and synthesized to explore new therapeutic possibilities. soton.ac.uk
Rhodium(III)-Catalyzed Annulation: This method is used to create azepinone derivatives, which are important frameworks for bioactive compounds. science.gov
These approaches have led to the discovery of benzamide derivatives with a wide range of pharmacological activities, including antimicrobial, anticancer, and cardiovascular effects. walshmedicalmedia.com
| Derivative Class | Synthetic Approach | Potential Therapeutic Application |
| Salicylic Amide Analogs | Optimization of the hydroxyl group | Anticancer |
| N-[4-(alkyl)cyclohexyl]-substituted benzamides | Introduction of various substituents | Anti-inflammatory, Analgesic |
| Azepinone derivatives | Rhodium(III)-catalyzed intramolecular annulation | Bioactive frameworks |
| Multi-component systems | Co-former selection and synthesis | Varied therapeutic targets |
Advancements in Computational Design for Optimized Ligands
Computational methods are playing an increasingly crucial role in the design and optimization of benzamide-based ligands. Structure-based drug design and molecular docking are being employed to predict how different chemical modifications will affect a compound's binding affinity and activity at various receptors. worktribe.com
Key computational strategies include:
Fragment-Based Drug Design (FBDD): This approach has been used to explore novel scaffolds targeting proteins like STAT3 for anticancer drug development. nih.gov
In-silico Screening: Computational screening of large chemical databases helps in identifying new scaffolds for enzyme inhibitors, such as those for histone deacetylases (HDACs). science.gov
Molecular Docking and Scoring: These techniques are used to predict the binding modes of ligands to their target receptors, guiding the rational design of more potent and selective compounds. worktribe.com
De Novo Design: Fragment-led de novo design has been successfully used to develop inhibitors for targets like fibroblast growth factor receptors (FGFRs). mdpi.com
These computational tools enable researchers to efficiently explore vast chemical spaces and prioritize the synthesis of compounds with the highest potential for therapeutic efficacy. worktribe.comnih.gov
| Computational Method | Application in Benzamide Research | Example Target |
| Fragment-Based Drug Design (FBDD) | Discovery of novel scaffolds | STAT3 |
| In-silico Screening | Identification of new inhibitor scaffolds | Histone Deacetylases (HDACs) |
| Molecular Docking | Predicting ligand binding modes | Beta-adrenergic receptors |
| De Novo Design | Developing inhibitors from fragments | Fibroblast Growth Factor Receptors (FGFRs) |
Application of this compound as a Research Tool Compound
Beyond its direct therapeutic potential, this compound serves as a valuable research tool. vulcanchem.com It can be used as a model compound for studying the chemical reactions of amides and as a building block for the synthesis of more complex molecules. vulcanchem.com Its well-defined chemical properties also make it a useful standard for the development and validation of analytical methods. vulcanchem.com
As a foundational structure, this compound and its isomer, ethenzamide (2-ethoxybenzamide), are often used as starting points or reference compounds in the synthesis and evaluation of new derivatives. preprints.orgnih.gov The study of such fundamental molecules provides crucial insights into structure-activity relationships, which in turn guides the development of the next generation of benzamide-based therapeutics. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 4-Ethoxybenzamide, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis of this compound typically involves acylation of 4-ethoxybenzoic acid derivatives. A catalytic reduction approach using transition metal-free systems (e.g., potassium complexes with HBPin) can convert this compound to its corresponding amine, optimizing yields up to 80% under mild conditions (40°C, THF solvent) . For direct synthesis, coupling 4-ethoxybenzoyl chloride with ammonia or amines in anhydrous solvents (e.g., dichloromethane) at 0–5°C minimizes side reactions. Yield improvements (from ~65% to >90%) are achievable via slow reagent addition and using molecular sieves to absorb moisture .
Basic: Which spectroscopic and computational methods are most reliable for characterizing this compound’s structure?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) is critical for verifying the ethoxy group (δ ~1.4 ppm for CH3, δ ~4.0 ppm for OCH2) and benzamide carbonyl (δ ~168 ppm in 13C NMR). Infrared (IR) spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹). Mass spectrometry (HRMS) provides molecular ion validation. For electronic structure analysis, Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict bond angles and charge distribution, aligning with X-ray crystallography data for related benzamide derivatives .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions in biological data (e.g., inconsistent enzyme inhibition or antibacterial potency) often arise from assay variability or structural impurities. To address this:
- Standardize assays : Use validated protocols (e.g., MIC testing for antibiotics with fixed bacterial strains and growth media) .
- Purity verification : Employ HPLC (>99% purity thresholds) and elemental analysis.
- Structural analogs : Compare activity across derivatives (e.g., thiadiazole or thiazolo-pyrimidine hybrids) to isolate functional group contributions .
- Meta-analysis : Apply statistical tools (e.g., Cochrane’s Q-test) to evaluate heterogeneity in published datasets .
Advanced: What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition?
Methodological Answer:
Mechanistic studies require a multi-disciplinary approach:
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using purified enzymes (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (PDB IDs: e.g., 1PXX for COX-2).
- Site-directed mutagenesis : Validate critical residues (e.g., Ser530 in COX-2) by expressing mutant enzymes and measuring inhibition shifts .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Basic: How should researchers design in vitro studies to evaluate the antimicrobial potential of this compound?
Methodological Answer:
- Strain selection : Include Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) reference strains.
- Concentration gradients : Test 0.5–256 µg/mL in Mueller-Hinton broth, with negative (DMSO) and positive (ciprofloxacin) controls.
- Endpoint metrics : Determine MIC (Minimum Inhibitory Concentration) via microdilution and MBC (Minimum Bactericidal Concentration) by subculturing on agar.
- Biofilm assays : Use crystal violet staining on polystyrene plates to assess biofilm disruption .
Advanced: What computational approaches are recommended for predicting the structure-activity relationship (SAR) of this compound analogs?
Methodological Answer:
- QSAR modeling : Use partial least squares (PLS) regression on descriptors like logP, polar surface area, and Hammett constants to correlate with bioactivity .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at the benzamide carbonyl) using Discovery Studio.
- ADMET prediction : Apply SwissADME or pkCSM to optimize analogs for solubility (LogS > -4) and cytochrome P450 inhibition profiles .
Basic: What safety and handling protocols are critical when working with this compound in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine powders.
- Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis.
- Spill management : Neutralize with activated carbon and dispose as hazardous waste (EPA Category D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
